molecular formula C26H28N2O8 B5182163 N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide)

N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide)

Cat. No. B5182163
M. Wt: 496.5 g/mol
InChI Key: YJPVRJMXYWJIGU-UHFFFAOYSA-N
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Description

N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide), also known as BPTM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BPTM is a bisamide derivative and has a molecular weight of 478.56 g/mol. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) exerts its biological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of multiple enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). One potential direction is the development of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) analogs with improved solubility and bioavailability. Another direction is the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in combination with other drugs or therapies for the treatment of various diseases. Additionally, the potential use of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in the field of agriculture as a pesticide or herbicide could also be explored.
Conclusion
In conclusion, N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Its mechanism of action involves the inhibition of various enzymes and receptors. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,2-phenylenediamine to form N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPVRJMXYWJIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide

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